2-ethyl-N-(3-hydroxy-1-phenylpropyl)butanamide
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Overview
Description
2-ethyl-N-(3-hydroxy-1-phenylpropyl)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amide functional group, which is a carbonyl group (C=O) bonded to a nitrogen atom (N)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(3-hydroxy-1-phenylpropyl)butanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylbutanoyl chloride with 3-hydroxy-1-phenylpropylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(3-hydroxy-1-phenylpropyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-ethyl-N-(3-hydroxy-1-phenylpropyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(3-hydroxy-1-phenylpropyl)butanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-N-(3-phenylpropyl)butanamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N-(3-hydroxy-1-phenylpropyl)butanamide: Lacks the ethyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-ethyl-N-(3-hydroxy-1-phenylpropyl)butanamide is unique due to the presence of both the hydroxy and ethyl groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
2-ethyl-N-(3-hydroxy-1-phenylpropyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-12(4-2)15(18)16-14(10-11-17)13-8-6-5-7-9-13/h5-9,12,14,17H,3-4,10-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQSOLGUCEXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC(CCO)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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